4-hydroxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide
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Overview
Description
The compound “4-hydroxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide” is a complex organic molecule that contains several functional groups. It has a quinoline group, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It also contains a thiadiazole group, which is a type of organic compound that includes a five-membered ring made up of two nitrogen atoms, two carbon atoms, and one sulfur atom .
Molecular Structure Analysis
The molecular structure of a compound like this would be determined by the arrangement of its atoms and the bonds between them. The presence of the quinoline and thiadiazole groups would likely contribute to the compound’s aromaticity, which could affect its chemical properties .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would be influenced by factors such as its molecular structure, polarity, and aromaticity. These could affect properties such as the compound’s solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Antitumor Evaluation
Quinoline derivatives have been synthesized and evaluated for their antitumor activities. Studies show that certain structural features, including positive charge density, basic side chains, and conformational flexibility, are essential for significant antitumor activity. The synthesis methods and the structural activity relationship are crucial in the development of quinoline-based antitumor agents (Alvarez-Ibarra et al., 1997).
Photocatalytic and Magnetic Properties
Quinoline-imidazole-monoamide ligands have been used to construct octamolybdate complexes with notable electrocatalytic, photocatalytic, and magnetic properties. These complexes demonstrate significant potential in sensing and degradation of organic pollutants, showcasing the utility of quinoline derivatives in environmental applications (Li et al., 2020).
Antimicrobial Agents
The reaction of quinoline derivatives with various agents has led to the synthesis of compounds with potential as antimicrobial agents. These derivatives exhibit activity against a range of bacterial and fungal pathogens, highlighting the importance of quinoline structures in the development of new antimicrobial drugs (Holla et al., 2006).
Carbonic Anhydrase Inhibitors
Novel quinoline-2-carboxamides have been synthesized and shown to inhibit carbonic anhydrase, a critical enzyme involved in various physiological processes. These inhibitors have potential therapeutic applications in conditions like glaucoma, epilepsy, and diuretic issues (Thacker et al., 2019).
Diuretic Properties
Certain pyrroloquinoline derivatives exhibit strong diuretic properties and are being investigated as new remedies for hypertension. The study of their polymorphic modifications is essential for understanding the relationship between their structural characteristics and biological activities (Shishkina et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on a compound like this could include exploring its potential uses in various fields, such as medicine, materials science, or environmental science. This could involve studying its physical and chemical properties, its reactivity, and its interactions with other compounds .
Properties
IUPAC Name |
4-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1H-quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-8(2)14-18-19-15(22-14)17-13(21)10-7-16-11-6-4-3-5-9(11)12(10)20/h3-8H,1-2H3,(H,16,20)(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPFPONXABAKRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=CNC3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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